molecular formula C11H22N2O3 B13839311 Tert-butyl N-(1-carbamoyl-3-methylbutan-2-YL)carbamate

Tert-butyl N-(1-carbamoyl-3-methylbutan-2-YL)carbamate

Cat. No.: B13839311
M. Wt: 230.30 g/mol
InChI Key: WIKJEGNOFDTGEA-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a leucine derivative and is often used in various chemical and biological research applications . The compound is known for its stability and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate typically involves the reaction of leucine derivatives with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine . The process involves the formation of a carbamate linkage, which is a common protective group in peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amines .

Scientific Research Applications

Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. It can also modulate protein-protein interactions, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate is unique due to its specific leucine derivative structure, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research fields .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(1-amino-4-methyl-1-oxopentan-3-yl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-7(2)8(6-9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)

InChI Key

WIKJEGNOFDTGEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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